

Spectroscopic Characterization of Shizukaol G: A Technical Guide

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Compound of Interest

Compound Name: Shizukaol G

Cat. No.: B15594965

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G, a complex dimeric sesquiterpenoid, belongs to the lindenane class of natural products. Isolated from the roots of *Chloranthus japonicus*, this intricate molecule, along with its congeners, has garnered interest within the scientific community for its unique structural architecture and potential biological activities. The structural elucidation of such complex natural products relies heavily on a suite of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the characterization of **Shizukaol G**, presented for the benefit of researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties of Shizukaol G

Property	Value
Molecular Formula	C ₄₀ H ₄₄ O ₁₄
Molecular Weight	748.77 g/mol
Appearance	Colorless prisms
Source	Roots of <i>Chloranthus japonicus</i>

Spectroscopic Data for Structural Elucidation

The definitive structure of **Shizukaol G** was established through extensive analysis of its spectroscopic data. The following tables summarize the key ^1H and ^{13}C NMR chemical shifts and mass spectrometry data as reported in the primary literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a new compound.

Ion	m/z $[\text{M}+\text{Na}]^+$
HR-FAB-MS	771.2583

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum provides detailed information about the proton environment within the molecule. The data presented here was recorded in CDCl_3 at 500 MHz.

Position	δ (ppm)	Multiplicity	J (Hz)
Unit A			
1	2.58	m	
2 α	1.83	ddd	13.5, 5.5, 2.0
2 β	1.34	t	13.5
3	2.15	m	
5	5.86	d	6.0
6	4.87	d	6.0
7	3.21	s	
9 α	4.41	d	12.0
9 β	4.29	d	12.0
13-Me	1.81	s	
14-Me	1.15	s	
Unit B			
1'	2.21	m	
2' α	1.75	m	
2' β	1.18	m	
3'	2.05	m	
5'	5.81	d	5.5
6'	4.75	d	5.5
7'	3.15	s	
8'	2.88	s	
10'	3.45	s	
13'-Me	1.75	s	

14'-Me	1.05	s	
Ester Moiety			
2"	6.85	q	7.0
3"-Me	1.88	d	7.0
OMe	3.75	s	

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The data was acquired in CDCl₃ at 125 MHz.

Position	δ (ppm)	Position	δ (ppm)
Unit A	Unit B		
1	38.9	1'	39.1
2	29.7	2'	29.9
3	24.1	3'	24.3
4	139.8	4'	140.1
5	129.5	5'	129.8
6	79.8	6'	80.1
7	59.8	7'	60.0
8	170.1	8'	61.5
9	68.2	9'	170.3
10	88.9	10'	89.2
11	135.2	11'	135.5
12	170.5	12'	170.8
13	8.5	13'	8.7
14	16.2	14'	16.5
Ester Moiety	15'	208.5	
1"	167.2		
2"	128.2		
3"	14.5		
4"	144.1		
OMe	51.8		

Experimental Protocols

The isolation and characterization of **Shizukaol G** involved a series of meticulous experimental procedures.

Isolation of Shizukaol G

The air-dried and powdered roots of *Chloranthus japonicus* were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate layer was concentrated and subjected to a series of column chromatography steps on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Shizukaol G** as colorless prisms.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
- **Mass Spectrometry:** High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed to determine the exact mass and elemental composition of the molecule.

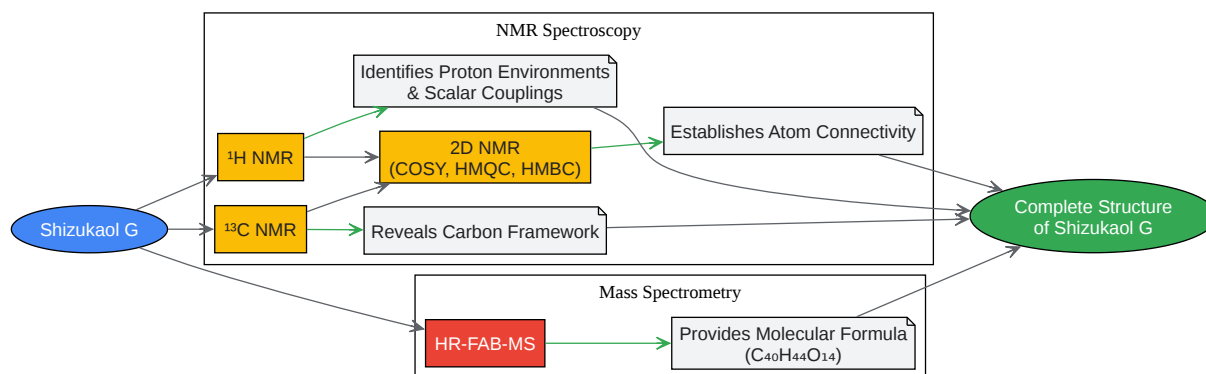
Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel natural product like **Shizukaol G** and the interplay between the different spectroscopic techniques used in its characterization.



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Caption: General workflow for the isolation and spectroscopic characterization of a natural product.



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Caption: Interplay of spectroscopic techniques for the structural elucidation of **Shizukaol G**.

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